molecular formula C8H17N B1319163 3,3-Diethylpyrrolidine CAS No. 34971-71-6

3,3-Diethylpyrrolidine

Cat. No.: B1319163
CAS No.: 34971-71-6
M. Wt: 127.23 g/mol
InChI Key: MHFVZMTVFSGIBV-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . It is a liquid at room temperature .


Synthesis Analysis

Pyrrolidine derivatives, including this compound, are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

This compound contains a total of 26 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.23 and a molecular formula of C8H17N .

Scientific Research Applications

Antifilarial Agents

3,3-Diethylpyrrolidine derivatives demonstrate significant potential as antifilarial agents. 3-Aminopyrrolidines with acyl substituents, along with N-acylated 1,4-diazabicyclo[3.2.1]octanes, have shown potent microfilaricidal activity in tests with Litomosoides carinii in gerbils. These derivatives highlight that diethylcarbamazine-like antifilarial activity does not necessitate incorporation into one ring, offering new pathways for antifilarial drug development (Sturm, Cory, & Henry, 1977).

Molecular Structures and Bond Patterns

This compound and its derivatives play a role in the understanding of molecular structures and hydrogen bond patterns of cyclic imides, lactams, and acetamides. This understanding is crucial for the development of neuroactive drugs, as variations in H-bonding and molecular packing can significantly affect the physical properties of these compounds, relevant to pharmaceutical formulation and drug activity (Krivoshein, Ordonez, Khrustalev, & Timofeeva, 2016).

CHARMM General Force Field Extension

In computational chemistry, the CHARMM General Force Field (CGenFF), an extension to the CHARMM force field, includes parameters for a wide range of chemical groups found in biomolecules and drug-like molecules, including heterocyclic scaffolds such as pyrrolidine. CGenFF's inclusion of this compound derivatives allows for more comprehensive simulations of drug-target interactions, enhancing the scope of research in medicinal chemistry (Vanommeslaeghe et al., 2009).

Synthesis from L-Aspartic Acid

This compound has been synthesized from L-aspartic acid for use as a building block in pharmaceutically active substances. The process features mild reaction conditions and economic viability, which is beneficial for industrial preparation (Han et al., 2018).

Study of Interaction with Poly(I) x Poly(C)

The interaction of compounds like cis-dichloro-(1,2 diethyl-3-aminopyrrolidine)Pt(II) complex with polynucleotides such as poly(I), poly(C), and poly(I) x poly(C) has been studied. This research is crucial for understanding the binding affinity and mechanism of such compounds with nucleic acids, providing insights into their potential therapeutic applications (Vives et al., 2001).

Future Directions

Pyrrolidine derivatives, including 3,3-Diethylpyrrolidine, are of great interest in medicinal chemistry due to their potential for the treatment of human diseases . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Biochemical Analysis

Cellular Effects

The effects of 3,3-Diethylpyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of signaling molecules, leading to changes in downstream signaling pathways. This can result in modifications in gene expression, affecting the production of proteins essential for cellular function. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these biomolecules, this compound can induce conformational changes that either inhibit or activate their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular mechanisms are essential for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biochemical effects, as its localization determines the biomolecules it interacts with. Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be localized to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Properties

IUPAC Name

3,3-diethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVZMTVFSGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597975
Record name 3,3-Diethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34971-71-6
Record name 3,3-Diethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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